molecular formula C19H24BNO4 B1469384 2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine CAS No. 1312479-59-6

2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine

Cat. No. B1469384
CAS RN: 1312479-59-6
M. Wt: 341.2 g/mol
InChI Key: XQLXKUHIRZLSCE-UHFFFAOYSA-N
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Description

2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine is a useful research compound. Its molecular formula is C19H24BNO4 and its molecular weight is 341.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups allow for nucleophilic and amidation reactions, which are crucial for constructing complex molecules. It’s particularly useful in the synthesis of cyclopropanesulfonamide derivatives .

Drug Development

In pharmaceutical research, this compound is utilized as a building block for drug molecules. Boronic acid compounds like this one are often employed as enzyme inhibitors or ligands in drug formulations, offering potential treatments for cancer and microbial infections .

Asymmetric Synthesis

The compound’s borate group is instrumental in asymmetric synthesis, especially in the production of amino acids. This is vital for creating pharmaceuticals that require high enantiomeric purity .

Suzuki Coupling Reactions

Suzuki coupling is a powerful tool in creating carbon-carbon bonds, and this compound acts as a reagent in such reactions. This is particularly valuable in the field of materials science for constructing organic electronic materials .

Fluorescent Probes

Due to its reactive borate group, this compound can be used to create fluorescent probes. These probes are essential for detecting various biological and chemical substances, such as hydrogen peroxide, sugars, and ions .

Stimulus-Responsive Drug Carriers

The compound’s boronic ester bonds are advantageous for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP, to control drug release .

Polymer Chemistry

It finds application in the synthesis of novel copolymers, which are used to study optical and electrochemical properties. These copolymers have applications in creating new materials for electronics and photonics .

Analytical Chemistry

Organoboron compounds like this one are also used in analytical chemistry as reagents for protecting diols during analysis. This is crucial for accurate measurements and characterizations of complex organic molecules .

properties

IUPAC Name

2-methoxy-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BNO4/c1-18(2)19(3,4)25-20(24-18)15-7-9-16(10-8-15)23-13-14-6-11-17(22-5)21-12-14/h6-12H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLXKUHIRZLSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CN=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-5-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine

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